CYP2C19 Polymorphism Drives 100% Reduction in Dihydroxy Etravirine Formation vs. 75% for Monohydroxy Metabolite
In a direct head-to-head comparison using the same experimental system, the formation of Dihydroxy Etravirine metabolites was completely abolished (100% reduction), whereas Monohydroxy Etravirine formation was only decreased by 75%, when assays were performed using HLMs genotyped as homozygous for the loss-of-function CYP2C19*2 allele compared to formation by HLMs genotyped as CYP2C19*1/*1 [1]. This demonstrates that Dihydroxy Etravirine is a more specific and sensitive marker of CYP2C19 activity than the monohydroxy metabolite.
| Evidence Dimension | Metabolite formation rate in loss-of-function CYP2C19*2 HLM genotype |
|---|---|
| Target Compound Data | 100% reduction |
| Comparator Or Baseline | Monohydroxy Etravirine: 75% reduction |
| Quantified Difference | 25 percentage points (absolute); 1.33-fold relative sensitivity |
| Conditions | Human liver microsomes (HLMs) genotyped as homozygous for CYP2C19*2 vs. wild-type CYP2C19*1/*1; in vitro incubation with Etravirine |
Why This Matters
This quantitative difference establishes Dihydroxy Etravirine as a more stringent and specific marker for CYP2C19 functional phenotyping, which is critical for laboratories developing assays to predict Etravirine pharmacokinetic variability.
- [1] Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug Metabolism and Disposition, 40(4), 803-814. View Source
